molecular formula C11H16O B13952113 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one CAS No. 519183-78-9

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one

Cat. No.: B13952113
CAS No.: 519183-78-9
M. Wt: 164.24 g/mol
InChI Key: VCXLWZNKFCQYCZ-UHFFFAOYSA-N
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Description

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one is a synthetically versatile bicyclic ketone that belongs to a class of fused-ring molecules recognized for their significant potential in the stereocontrolled assembly of complex natural products and other valuable targets . Compounds based on the bicyclo[3.2.0]heptan-2-one scaffold are structurally interesting due to the high strain energy and conformational rigidity imposed by the cyclobutane ring, making them privileged building blocks in molecular design . This specific derivative, featuring a methylidene and an isopropyl substituent, is of particular interest for developing novel synthetic pathways. Bicyclo[3.2.0]carbocyclic molecules have a long and storied history in biocatalysis and organic synthesis. Their value was first highlighted in the development of routes to prostaglandin synthons, such as the Corey lactones, and they remain relevant in modern chemoenzymatic synthesis . The strained ring system can undergo various transformations, including stereospecific ring contractions and rearrangements, to access diverse carbocyclic frameworks . Furthermore, such scaffolds are excellent substrates for biocatalytic reactions, including reductions by alcohol dehydrogenases (ADHs) and oxidative ring expansion by Baeyer-Villiger Monooxygenases (BVMOs), enabling the production of enantiopure lactones and other chiral intermediates . This compound is intended for use in research and development laboratories only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

CAS No.

519183-78-9

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

7-methylidene-5-propan-2-ylbicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C11H16O/c1-7(2)11-5-4-9(12)10(11)8(3)6-11/h7,10H,3-6H2,1-2H3

InChI Key

VCXLWZNKFCQYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(=O)C1C(=C)C2

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of 3-Hydroxy-6-Alkenoic Acids

This method, adapted from EP0521571B1, employs 3-hydroxy-6-alkenoic acids as precursors. For the target compound, the acid precursor would feature a propan-2-yl substituent at position 5 and a methylidene group at position 7.

Procedure :

  • Step (a) : React 3-hydroxy-5-(propan-2-yl)-6-methylidene-hept-6-enoic acid with acetic anhydride and potassium acetate.
  • Step (b) : Heat the mixture at 115–125°C under reflux for 2–8 hours.
  • Step (c) : Isolate the product via hydrolysis with petroleum ether/water, followed by extraction and flash chromatography (petroleum ether/ethyl ether, 95:5).

Key Conditions :

Parameter Value
Molar ratio (acid/anhydride/acetate) 1:9:2
Reaction temperature 120°C
Reaction time 4 hours
Yield ~82% (post-distillation)

Advantages :

  • No catalysts or inert solvents required.
  • High stereospecificity (<2% exocyclic isomer).

Claisen-Schmidt Condensation

Derived from Ceylan et al., this method introduces the methylidene group via base-catalyzed condensation of bicyclo[3.2.0]heptan-6-one with formaldehyde.

Procedure :

  • Step (a) : Reduce 7,7-dichlorobicyclo[3.2.0]heptan-6-one with Zn in acetic acid to obtain bicyclo[3.2.0]heptan-6-one.
  • Step (b) : Condense with formaldehyde in ethanol using NaOH (5 mol%) at 25°C for 5 hours.
  • Step (c) : Purify via silica gel chromatography (petroleum ether/ethyl acetate, 9:1).

Key Conditions :

Parameter Value
Catalyst NaOH
Solvent Ethanol
Temperature 25°C
Yield 60–75%

Advantages :

  • Scalable for arylidene derivatives.
  • Mild conditions preserve bicyclic integrity.

Reaction Optimization

Intermediate Synthesis

The 3-hydroxy-6-alkenoic acid precursor can be synthesized via:

  • Reformatsky Reaction : Between a propan-2-yl-substituted unsaturated ketone and bromoacetate in the presence of Zn, followed by saponification.
  • β-Ketoester Reduction : Reduce a β-ketoester with NaBH₄ in methanol at <0°C, then saponify.

Analytical Data

Characterization (Hypothetical) :

  • IR : Expected peaks at 2968 cm⁻¹ (C-H stretch), 1715 cm⁻¹ (ketone C=O), 1630 cm⁻¹ (methylidene C=C).
  • ¹H NMR (CDCl₃) : δ 5.2 (s, 1H, CH₂=C), 2.8–2.6 (m, 1H, isopropyl CH), 1.2 (d, 6H, isopropyl CH₃).
  • ¹³C NMR : δ 210.5 (C=O), 145.3 (C=CH₂), 28.7 (isopropyl CH), 22.1 (isopropyl CH₃).

Applications and Derivatives

  • Anticancer Agents : Analogous 7-arylidene derivatives exhibit IC₅₀ values of 2.45–26.30 μM against C6 and HeLa cell lines.
  • Antibiotic Precursors : Bicyclo[3.2.0]heptenones serve as intermediates for jasmonoids and prostaglandins.

Chemical Reactions Analysis

Types of Reactions

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various organic molecules. Its unique structural properties allow it to participate in reactions such as cycloadditions and rearrangements, making it valuable for developing complex organic frameworks.

Pharmacology

Research indicates potential pharmacological applications due to its structural similarity to natural products known for biological activity. Studies have suggested that derivatives of bicyclo[3.2.0]heptan compounds exhibit antimicrobial and anti-inflammatory properties, which can be further explored for drug development.

Material Science

The compound's unique chemical structure has implications in material science, particularly in the development of polymers and resin systems that require specific mechanical properties and thermal stability.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Natural Products examined various bicyclo[3.2.0]heptane derivatives, including 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one, for their antimicrobial efficacy against several pathogens. The results indicated significant activity against Gram-positive bacteria, suggesting potential uses in pharmaceutical formulations aimed at treating bacterial infections .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry study, researchers utilized 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one as a precursor for synthesizing novel bicyclic compounds with enhanced biological activities. The synthetic routes developed demonstrated efficient methods for modifying the core structure to improve solubility and bioavailability .

Data Tables

Application AreaDescriptionReference
Synthetic ChemistryIntermediate for complex organic synthesis
PharmacologyPotential antimicrobial and anti-inflammatory uses
Material ScienceDevelopment of polymers with specific properties

Mechanism of Action

The mechanism of action of 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Bicyclo System Substituents Molecular Formula Key Properties/Applications References
1,4,4-Trimethyl-bicyclo[3.2.0]heptan-2-one [3.2.0] 1,4,4-trimethyl C₁₀H₁₆O Higher symmetry; potential use in fragrance chemistry
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [2.2.1] 1,7,7-trimethyl C₁₀H₁₆O Norbornane derivative; higher ring strain; used in chiral synthesis
4-(5-Ethoxyhept-1-yl)bicyclo[3.2.0]heptan-6-one [3.2.0] Ethoxyheptyl at position 4 C₁₆H₂₆O₂ Lipophilic; intermediate in prostaglandin synthesis
(1R,4S)-Bicyclo[2.2.1]heptan-2-one [2.2.1] None (parent structure) C₇H₁₀O Chiral building block; resolved via HPLC
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] Thia-aza heterocycle; carboxylic acid C₇H₉NO₃S Antibiotic scaffold (e.g., penem derivatives)

Physicochemical Properties

  • Ring Strain: The [2.2.1] system (norbornane) exhibits higher strain than [3.2.0], leading to enhanced reactivity in ring-opening reactions .
  • Lipophilicity : Ethoxyheptyl-substituted analogs (C₁₆H₂₆O₂) are more lipophilic than methylidene/isopropyl derivatives, impacting bioavailability .
  • Solubility : Heterocyclic variants (e.g., thia-aza) show improved aqueous solubility due to polar functional groups .

Analytical Characterization

  • Chromatography : RP-HPLC methods for bicyclo[2.2.1] compounds () may require optimization for [3.2.0] analogs due to substituent-induced polarity changes .
  • Crystallinity : Bicyclo[3.2.0] derivatives with rigid substituents (e.g., methylidene) may exhibit lower crystallinity compared to trimethylated analogs .

Biological Activity

7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one, also known by its CAS number 519183-78-9, is a bicyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC11_{11}H16_{16}O
Molecular Weight164.24 g/mol
IUPAC Name7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one
CAS Number519183-78-9

Research indicates that 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one exhibits various biological activities, particularly in relation to its interactions with enzymes and metabolic pathways.

  • Enzyme Interactions : The compound is known to interact with flavin-dependent monooxygenases, which are crucial for various oxidative reactions in biological systems. For instance, studies have demonstrated its role in the lactonization of cyclic ketones, a process important for the metabolism of terpenes and other natural products .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .
  • Metabolic Pathways : The compound's structure allows it to participate in various metabolic pathways, particularly those involving the degradation of terpenes in microorganisms such as Pseudomonas putida. This bacterium utilizes compounds like camphor and related bicyclic structures as carbon sources, indicating a potential role for 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one in bioremediation or biotransformation processes .

Study 1: Enzymatic Activity Characterization

A study characterized the enzymatic activity of flavin-dependent monooxygenases involved in the metabolism of bicyclic compounds. The results indicated that 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one could serve as a substrate for these enzymes, leading to the production of various metabolites through oxidative transformations .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one was tested against several bacterial strains. The compound exhibited significant inhibitory effects on growth, suggesting its potential use as an antimicrobial agent .

Potential Applications

Given its biological activities, 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Bioremediation : Utilizing its metabolic pathways in engineered microorganisms for environmental cleanup.

Q & A

What established synthetic routes exist for 7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one, and how do reaction conditions influence product selectivity?

A key method involves cycloaddition reactions with dichloroketene intermediates. For example, reacting substituted cyclopentenes with dichloroketene followed by reductive elimination (e.g., using zinc/acetic acid) yields bicyclic ketones. Subsequent functionalization with reagents like trimethylsulfonium iodide introduces epoxide groups, which can be rearranged via Lewis acid catalysis to form bicyclo[3.3.0]octanone derivatives . Critical variables include solvent polarity (e.g., methanol vs. CCl₄), temperature, and catalyst choice, which dictate regio- and stereoselectivity. For instance, irradiation in methanol produces aldehydes and acetals instead of esters, likely due to solvent-mediated stabilization of intermediates .

How can researchers resolve contradictions in spectral data for bicyclo[3.2.0]heptan-2-one derivatives?

Discrepancies in NMR or mass spectra often arise from stereochemical variations or impurities. For example, bicyclo[3.2.0]heptan-2-one derivatives with substituents at C-5 or C-7 exhibit distinct 13C^{13}\text{C}-NMR shifts due to ring strain and stereoelectronic effects. In cases of overlapping signals, advanced techniques like NOESY or HSQC can clarify spatial relationships between protons and carbons . Mass spectral libraries (e.g., EPA/NIH) provide reference fragmentation patterns; deviations may indicate unexpected substituents or degradation products .

What advanced strategies are used to analyze the antibacterial activity of this compound?

To evaluate bioactivity, researchers employ UPLC-QTOF-MS for structural identification and liquid/gas chromatography to isolate pure fractions. Antibacterial assays (e.g., MIC determinations) combined with metabolomics can link specific functional groups (e.g., methylidene or hydroxyl moieties) to activity. For example, 6-hydroxy-5-methyl-6-vinyl derivatives show enhanced antimicrobial effects, likely due to increased electrophilicity disrupting microbial membranes . Method validation should include stability studies under physiological conditions to rule out artefactual results.

How do photolysis conditions alter reaction pathways in bicyclo[3.2.0]heptan-2-one systems?

Photochemical reactions are highly solvent-dependent. Irradiation in methanol favors aldehyde/acetal formation via Norrish Type I cleavage and subsequent trapping by the solvent, whereas non-polar solvents like CCl₄ stabilize ketene intermediates, leading to ester products. Contradictions in product distribution (e.g., absence of esters in some cases) may arise from competing pathways involving singlet vs. triplet excited states, which can be probed using triplet quenchers like 1,3-cyclohexadiene .

What computational methods aid in predicting the reactivity of methylidene-substituted bicyclic ketones?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity in cycloadditions or rearrangements. For example, methylidene groups increase ring strain in bicyclo[3.2.0] systems, lowering activation barriers for ring-opening reactions. Molecular dynamics simulations further predict solvent effects on conformational equilibria, guiding experimental design for selective functionalization .

How can stereochemical purity be ensured during the synthesis of bicyclo[3.2.0]heptan-2-one derivatives?

Chiral resolution techniques, such as HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives), separate enantiomers. Alternatively, asymmetric catalysis using chiral Lewis acids (e.g., Ti-TADDOLates) during cycloaddition steps enforces stereocontrol. X-ray crystallography of intermediates (e.g., spiro-oxirane derivatives) confirms absolute configurations, reducing ambiguity in structure-activity studies .

What are the challenges in scaling up synthesis while maintaining regioselectivity?

Batch-to-batch variability in regioselectivity often stems from inconsistent mixing or temperature gradients. Flow chemistry systems improve reproducibility by ensuring precise control of reaction parameters (e.g., residence time, heat transfer). For example, continuous flow reactors minimize side reactions during dichloroketene generation, enhancing yields of bicyclo[3.2.0] core structures .

How do structural analogs (e.g., camphor derivatives) inform the functionalization of this compound?

Comparative studies with camphor (bicyclo[2.2.1]heptan-2-one) reveal that methylidene groups in bicyclo[3.2.0] systems increase electrophilicity at the carbonyl carbon, enabling nucleophilic additions at lower temperatures. For instance, 3-benzylidene analogs show enhanced bioactivity due to extended conjugation, guiding derivatization strategies for pharmacological applications .

What analytical workflows validate the absence of toxic byproducts in synthesized batches?

GC-MS or LC-MS/MS screens for residual solvents (e.g., dichloromethane) and genotoxic impurities (e.g., epoxide dimers). Accelerated degradation studies (40°C/75% RH) coupled with stability-indicating assays (e.g., UPLC-PDA) monitor hydrolytic or oxidative byproducts. Regulatory compliance requires alignment with ICH Q3A/B guidelines for impurity profiling .

How can researchers leverage fragment-based drug design to optimize this compound's pharmacokinetic properties?

Fragment libraries identify substituents improving solubility (e.g., hydroxylation at C-6) or metabolic stability. For example, replacing the isopropyl group with fluorinated analogs reduces CYP450-mediated oxidation. Pharmacophore modeling aligns substituent spatial arrangements with target binding pockets, prioritizing synthetic targets .

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